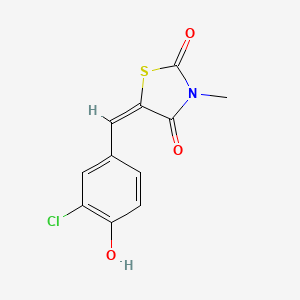![molecular formula C20H14N2O5 B5151488 N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B5151488.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide, also known as ML67-33, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit potent anticancer activity.
Wirkmechanismus
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cancer cell death. N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide has been found to exhibit low toxicity in normal cells, indicating its potential as a safe and effective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide is its potent anticancer activity against a wide range of cancer cell lines. It also exhibits low toxicity in normal cells, indicating its potential as a safe and effective anticancer agent. However, one of the limitations of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide. One potential direction is the development of more effective formulations that improve its solubility and bioavailability. Another potential direction is the investigation of its potential synergistic effects with other anticancer agents. Furthermore, the mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide needs to be further elucidated to fully understand its anticancer activity. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide in humans.
Synthesemethoden
The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoic acid with 2-methoxydibenzo[b,d]furan-3-carboxylic acid in the presence of thionyl chloride and N,N-dimethylformamide. The resulting intermediate is then reacted with 4-aminobenzamide in the presence of sodium hydride to obtain the final product, N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to exhibit potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c1-26-19-10-15-14-7-2-3-8-17(14)27-18(15)11-16(19)21-20(23)12-5-4-6-13(9-12)22(24)25/h2-11H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMLFCXEIXWWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxydibenzofuran-3-yl)-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-methoxybenzyl)-1-(3-phenyl-2-propynoyl)-4-piperidinyl]methanol](/img/structure/B5151409.png)
![1-cyclohexyl-2-(2,5-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5151422.png)
![4-[(diethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5151425.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5151432.png)
![methyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5151436.png)
![5-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151438.png)
![N,N'-[methylenebis(2-nitro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)](/img/structure/B5151445.png)
![5-phenyl-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5151457.png)
![N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5151461.png)

![3-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5151473.png)

![N-cyclopropyl-1'-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5151482.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline](/img/structure/B5151506.png)